Triisopropylphosphine oxide Triisopropylphosphine oxide
Brand Name: Vulcanchem
CAS No.: 17513-58-5
VCID: VC17862994
InChI: InChI=1S/C9H21OP/c1-7(2)11(10,8(3)4)9(5)6/h7-9H,1-6H3
SMILES:
Molecular Formula: C9H21OP
Molecular Weight: 176.24 g/mol

Triisopropylphosphine oxide

CAS No.: 17513-58-5

Cat. No.: VC17862994

Molecular Formula: C9H21OP

Molecular Weight: 176.24 g/mol

* For research use only. Not for human or veterinary use.

Triisopropylphosphine oxide - 17513-58-5

Specification

CAS No. 17513-58-5
Molecular Formula C9H21OP
Molecular Weight 176.24 g/mol
IUPAC Name 2-di(propan-2-yl)phosphorylpropane
Standard InChI InChI=1S/C9H21OP/c1-7(2)11(10,8(3)4)9(5)6/h7-9H,1-6H3
Standard InChI Key GEZGQQFKEOIGJS-UHFFFAOYSA-N
Canonical SMILES CC(C)P(=O)(C(C)C)C(C)C

Introduction

Molecular and Structural Characteristics

Triisopropylphosphine oxide, systematically named tris(1-methylethyl)phosphine oxide, belongs to the class of tertiary phosphine oxides characterized by a central phosphorus atom bonded to three alkyl groups and an oxygen atom. Its molecular structure is defined by the formula C9H21OP\text{C}_9\text{H}_{21}\text{OP}, with an average molecular mass of 176.240 g/mol and a monoisotopic mass of 176.133002 g/mol . The compound’s IUPAC nomenclature and synonyms are detailed in Table 1.

Table 1: Nomenclature and identifiers of triisopropylphosphine oxide

PropertyValue
IUPAC NameTriisopropylphosphine oxide
SynonymsTris(1-methylethyl)phosphine oxide; Oxyde de triisopropylphosphine; Triisopropylphosphinoxid
CAS Registry Number17513-58-5
Molecular FormulaC9H21OP\text{C}_9\text{H}_{21}\text{OP}

The phosphorus center in triisopropylphosphine oxide adopts a tetrahedral geometry, analogous to triphenylphosphine oxide (Ph3_3PO), where the P=O bond length is approximately 1.48 Å . While crystallographic data for triisopropylphosphine oxide remain unpublished, comparative analysis with trimethylphosphine oxide dihydrate (Me3_3PO·2H2_2O) suggests that steric effects from the bulky isopropyl groups may influence its hydrogen-bonding capabilities and crystal packing .

Synthesis and Reactivity

3(CH3)2CHMgCl+POCl3PO[(CH3)2CH]3+3MgCl23 \, (\text{CH}_3)_2\text{CHMgCl} + \text{POCl}_3 \rightarrow \text{PO}[(\text{CH}_3)_2\text{CH}]_3 + 3 \, \text{MgCl}_2

This reaction would likely proceed in an anhydrous ether solvent, with subsequent distillation or crystallization to isolate the product. Alternative routes may involve the oxidation of triisopropylphosphine ((\text{CH}_3)_2\text{CH})3_3P) using oxygen or peroxides, though this method risks generating byproducts due to the pyrophoric nature of tertiary phosphines .

Physical and Chemical Properties

Triisopropylphosphine oxide’s physical properties are inferred from its molecular structure. The bulky isopropyl substituents impart significant steric hindrance, reducing its solubility in polar solvents compared to smaller phosphine oxides like trimethylphosphine oxide. Its basicity is expected to be lower than that of triphenylphosphine oxide, as electron-donating alkyl groups decrease the oxygen atom’s ability to accept hydrogen bonds . Key inferred properties include:

  • Melting Point: Likely higher than trimethylphosphine oxide (-40°C) due to increased molecular weight and van der Waals interactions.

  • Solubility: Moderate in nonpolar solvents (e.g., toluene, hexane) and limited in water.

  • Reactivity: Susceptible to hydrolysis under acidic or basic conditions, yielding phosphoric acid derivatives.

Future Research Directions

The limited literature on triisopropylphosphine oxide underscores the need for targeted studies:

  • Synthesis Optimization: Development of efficient, scalable routes to produce high-purity material.

  • Crystallographic Analysis: Determination of crystal structure to elucidate hydrogen-bonding networks and steric effects.

  • Application Trials: Exploration of its utility in catalysis, materials science, and pharmaceutical crystallization.

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